2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one
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Overview
Description
2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one is an organic compound that features a tert-butylphenoxy group and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one typically involves the following steps:
Formation of the tert-butylphenoxy group: This can be achieved by reacting tert-butylphenol with an appropriate halogenating agent to introduce the phenoxy group.
Introduction of the diazepane ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide.
Coupling of the two moieties: The final step involves coupling the tert-butylphenoxy group with the diazepane ring through an appropriate linker, such as an ethanone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the diazepane ring.
Reduction: Reduction reactions could target the ethanone group, potentially converting it to an alcohol.
Substitution: The phenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the tert-butyl group or the diazepane ring.
Reduction: Reduced forms of the ethanone group, such as alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a therapeutic agent due to its unique structure.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex organic compounds.
Pharmaceutical Industry: Potential development of new drugs or drug delivery systems.
Mechanism of Action
The mechanism of action of 2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-ol: A reduced form of the compound with an alcohol group.
2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-amine: A derivative with an amine group instead of the ethanone group.
Uniqueness
2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one is unique due to the combination of the tert-butylphenoxy group and the diazepane ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2-tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)14-7-4-5-8-15(14)21-13-16(20)19-11-6-9-18-10-12-19/h4-5,7-8,18H,6,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFHQNHTYAAKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)N2CCCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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